1-Acetamidocyclobutane-1-carboxylic acid
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Overview
Description
1-Acetamidocyclobutane-1-carboxylic acid is a cyclic amino acid derivative characterized by a cyclobutane ring fused to the carboxylic acid and acetamide functional groups
Mechanism of Action
Target of Action
The primary target of 1-Acetamidocyclobutane-1-carboxylic acid is the ACC synthase (ACS) enzyme . ACS is a key enzyme in the biosynthesis of the plant hormone ethylene . It plays a crucial role in various plant growth and developmental processes, including germination, leaf and flower senescence, and abscission, fruit ripening, and responses to a wide variety of stresses .
Mode of Action
This compound interacts with its target, the ACC synthase, by serving as a substrate for the enzyme . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
The compound is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered in a variety of ways, potentially influencing its bioavailability.
Result of Action
The result of the action of this compound is the production of ethylene , a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to a wide variety of stresses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamidocyclobutane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclobutane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclobutane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, forming the cyclobutane ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclobutane ring or the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1-Acetamidocyclobutane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme interactions and protein synthesis.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid: A non-proteinogenic amino acid that serves as a precursor to the plant hormone ethylene.
Coronamic Acid: A conformationally rigid analog of natural amino acids with important functions in plant metabolism.
Norcoronamic Acid: Another analog with similar properties and applications in medicinal chemistry.
Uniqueness: 1-Acetamidocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and distinct chemical properties. This makes it valuable in the design of peptidomimetics and other bioactive compounds, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-acetamidocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZPXWBRHBULJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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